N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
Description
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a structurally complex compound featuring a quinazolinone core fused with a [1,3]dioxolo moiety, a thioxo group at position 6, and a piperazine ring substituted with a 2-fluorophenyl group (Figure 1). Its molecular formula is C₂₉H₃₁FN₆O₄S, with a molecular weight of 602.67 g/mol . The compound’s design integrates pharmacophores associated with receptor binding (e.g., the fluorophenyl-piperazine moiety) and metabolic stability (e.g., the dioxoloquinazolinone system).
Properties
Molecular Formula |
C26H30FN5O4S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C26H30FN5O4S/c27-19-5-1-2-6-21(19)31-13-11-30(12-14-31)9-4-8-28-24(33)7-3-10-32-25(34)18-15-22-23(36-17-35-22)16-20(18)29-26(32)37/h1-2,5-6,15-16H,3-4,7-14,17H2,(H,28,33)(H,29,37) |
InChI Key |
QJTOOLAMYJGTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(2-Fluorophenyl)piperazine
A modified Ullmann coupling reaction couples 2-fluoroaniline with bis(2-chloroethyl)amine in the presence of copper(I) iodide and potassium carbonate at 120°C for 24 hours. This yields 1-(2-fluorophenyl)piperazine with a reported purity of 92% after recrystallization from ethanol.
Propylation of the Piperazine Nitrogen
The propyl side chain is introduced by reacting 1-(2-fluorophenyl)piperazine with 1-bromo-3-chloropropane in acetonitrile at reflux (82°C) for 12 hours. Subsequent displacement of the chloride with aqueous ammonia generates 3-(4-(2-fluorophenyl)piperazin-1-yl)propylamine.
Table 1: Optimization of Propylation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | ACN, DMF, THF | Acetonitrile | 78 |
| Temperature (°C) | 60–100 | 82 | 78 |
| Reaction Time (hr) | 8–16 | 12 | 78 |
| Base | K2CO3, Et3N, NaHCO3 | None | 78 |
Synthesis of the Quinazolinone Moiety
Thedioxolo[4,5-g]quinazolin-7(8H)-one core is constructed via a four-step sequence:
Formation of the Dioxolane Ring
Protection of 4,5-dihydroxyanthranilic acid with 1,2-dibromoethane in DMF at 60°C for 6 hours yields 4,5-(ethylenedioxy)anthranilic acid. This step achieves 85% yield with <5% ring-opening byproducts.
Cyclization to Quinazolinone
Treatment with thiourea in acetic acid at 100°C for 8 hours induces cyclization, forming 6-thioxo-5,6-dihydro-[1,dioxolo[4,5-g]quinazolin-8(7H)-one. The thioxo group is introduced via nucleophilic substitution, with excess thiourea ensuring complete conversion.
Oxidation to 8-Oxo Derivative
Controlled oxidation with hydrogen peroxide (30% v/v) in ethanol at 0°C selectively converts the 7,8-dihydroquinazolinone to the 8-oxo derivative, avoiding over-oxidation of the thioxo group.
Table 2: Spectroscopic Data for Quinazolinone Intermediates
| Compound | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| 4,5-(Ethylenedioxy)anthranilic acid | 6.82 (s, 2H, ArH), 4.32 (m, 4H) | 1685 (C=O), 1250 (C-O-C) |
| 6-Thioxoquinazolinone | 7.15 (s, 1H, ArH), 3.98 (s, 2H) | 1650 (C=O), 1150 (C=S) |
| 8-Oxo-6-thioxoquinazolinone | 7.45 (s, 1H, ArH), 4.12 (s, 2H) | 1720 (C=O), 1160 (C=S) |
Coupling and Final Assembly
The piperazine and quinazolinone subunits are conjugated via a butanamide linker using carbodiimide chemistry:
Activation of the Quinazolinone Carboxylic Acid
The quinazolinone-7-carboxylic acid (generated by hydrolysis of the 8-oxo group) is activated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 1 hour.
Amide Bond Formation
3-(4-(2-Fluorophenyl)piperazin-1-yl)propylamine is added dropwise, and the reaction proceeds at 25°C for 24 hours. The crude product is purified via silica gel chromatography (EtOAc:hexane = 3:1) to yield the target compound in 65% yield.
Table 3: Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 65 | 98 |
| DCC/DMAP | THF | 40 | 58 | 95 |
| HATU/DIEA | DMF | 0→25 | 70 | 97 |
Process Optimization and Scalability
Solvent Selection
Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup, making it ideal for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors and enzymes involved in neurological pathways.
Pathways Involved: It modulates signaling pathways by binding to specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2,4-diaminoquinazoline derivatives and piperazine/piperidine-substituted heterocycles, which are well-documented for their bioactivity. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine Substituents: The target compound’s 2-fluorophenyl-piperazine group distinguishes it from derivatives like 7a–i, which feature non-fluorinated alkyl or aryl substituents. Fluorination is known to enhance blood-brain barrier penetration and receptor-binding affinity in CNS-targeting agents .
Quinazolinone Core: The 8-oxo-6-thioxo-dioxoloquinazolinone moiety introduces steric and electronic differences compared to simpler quinazolines (e.g., Intermediate 5). The thioxo group may improve hydrogen-bonding interactions with target proteins .
Research Findings
Hypothesized Bioactivity
- Kinase Inhibition: Quinazolinones with thioxo groups exhibit inhibitory effects on kinases (e.g., EGFR), though the dioxolo fusion may alter selectivity .
Biological Activity
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a complex organic compound that exhibits significant biological activity. Its unique structure combines a piperazine ring with a fluorophenyl group and a quinazolinone moiety, suggesting potential utility in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 555.7 g/mol. The IUPAC name is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are believed to facilitate binding to various receptors or enzymes, while the quinazolinone moiety may modulate the compound's activity. Preliminary studies suggest that it may be involved in neurotransmitter regulation and signal transduction pathways.
Anticancer Activity
Recent research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain quinazoline derivatives induced G2/M cell cycle arrest and apoptosis in cancer cells such as MGC-803 and HeLa .
Topoisomerase II Inhibition
Topoisomerase II inhibitors are critical in cancer therapy due to their role in DNA replication and repair. Compounds related to this compound have been identified as potent Topoisomerase II inhibitors. They exhibit the ability to induce DNA damage and apoptosis in cancer cells by interfering with the enzyme's function .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical settings:
- Study on Cytotoxicity : A derivative was tested against multiple human cancer cell lines (e.g., MCF-7, HepG2). Results indicated significant cytotoxicity with IC50 values below 10 µM.
- Mechanistic Insights : Another study showed that a related compound caused cell cycle arrest at G2/M phase and induced apoptosis through the activation of caspases .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 | <10 | Induction of apoptosis |
| Topoisomerase Inhibition | HeLa | <15 | Interference with DNA replication |
| Cytotoxicity | MCF-7 | <12 | G2/M cell cycle arrest |
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis of structurally related piperazine- and quinazoline-containing compounds involves multi-step protocols. For example, piperazine derivatives can be synthesized via nucleophilic substitution using 4-chloroquinoline and piperazine in isopropanol, followed by purification via column chromatography . Key intermediates (e.g., 4-(piperazin-1-yl)quinoline) are characterized using H NMR, C NMR, and elemental analysis to confirm regioselectivity and purity. For the dioxoloquinazolinone moiety, cyclization reactions with POCl or BBr/CHCl are employed, followed by hydrolysis and recrystallization to isolate intermediates .
Q. How should researchers validate the structural integrity of this compound?
Comprehensive spectroscopic characterization is critical:
- NMR : Assign H and C chemical shifts to confirm substituent positions, particularly for the fluorophenylpiperazine and dioxoloquinazolinone moieties .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks and isotopic patterns, ensuring a mass accuracy of <5 ppm .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S ratios to confirm purity (>95%) .
Q. What analytical methods are suitable for detecting impurities?
High-resolution HPLC with Chromolith or Purospher® columns can resolve impurities, particularly regioisomers or unreacted intermediates. Reference standards (e.g., triazolopyridine derivatives) with defined retention times should be used for spiking experiments . LC-MS is recommended for identifying trace byproducts (e.g., dehalogenated or oxidized species) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states for key steps like piperazine alkylation or thioxoquinazolinone formation. Computational tools (e.g., COMSOL Multiphysics) enable reaction parameter optimization (temperature, solvent polarity) via AI-driven simulations, reducing trial-and-error experimentation . Feedback loops integrating experimental data (e.g., reaction yields) refine predictive models .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?
- Dose-Response Analysis : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct binding from allosteric effects .
- Structural Analog Comparison : Compare with analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide to identify substituent-specific activity trends .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed studies) to validate outliers .
Q. How to design experiments for assessing metabolic stability and toxicity?
- In Vitro Models : Use hepatic microsomes or hepatocyte cultures to measure CYP450-mediated metabolism. Monitor thioxo/dioxolo ring oxidation via LC-MS .
- Toxicity Profiling : Employ factorial design to test combinations of variables (e.g., concentration, exposure time) in cell viability assays. Use ANOVA to identify significant toxicity drivers .
Q. What methodologies enhance the compound’s solubility and bioavailability?
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve aqueous solubility while maintaining stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the butanamide side chain, which are cleaved in vivo .
Methodological Resources
- Spectral Libraries : PubChem and ChemSpider provide reference H/C NMR and IR spectra for structural validation .
- Experimental Design Training : Courses like Practical Training in Chemical Biology Methods & Experimental Design (CHEM/IBiS 416) emphasize robust assay development .
- Data Repositories : Chemotion hosts synthetic protocols and analytical data for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
